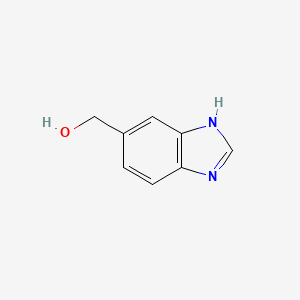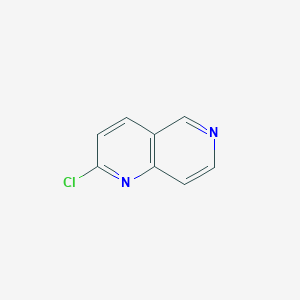
1,3-Bis(3-bromophenyl)benzene
概要
説明
“1,3-Bis(3-bromophenyl)benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma .
Synthesis Analysis
The synthesis of “1,3-Bis(3-bromophenyl)benzene” involves several steps. In one study, the compound was synthesized by on-surface Ullmann polymerization of 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors on Au (111) under ultra-high vacuum conditions . Another study reported a two-step mechanism for electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(3-bromophenyl)benzene” is characterized by a six-membered ring, with each carbon atom in the ring bonded to only one hydrogen atom . The molecular formula is C8H8Br2, with a molecular weight of 263.957 .
Chemical Reactions Analysis
The chemical reactions of “1,3-Bis(3-bromophenyl)benzene” involve electrophilic substitution reactions, such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions . In addition, the compound can undergo addition reactions, such as the addition of chlorine in the presence of ultraviolet light .
Physical And Chemical Properties Analysis
“1,3-Bis(3-bromophenyl)benzene” is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .
科学的研究の応用
Comprehensive Analysis of 1,3-Bis(3-bromophenyl)benzene Applications
1,3-Bis(3-bromophenyl)benzene is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
On-Surface Synthesis of Two-Dimensional Polymers: The compound is used in the on-surface synthesis of two-dimensional polymers. These polymers are fabricated directly on metal surfaces in ultra-high vacuum conditions. The process aims to create long-range ordered structures with potential applications in electronics due to their tunable band gaps and charge carrier mobility .
Hierarchical Fabrication of Honeycomb Networks: A hierarchical approach using 1,3-Bis(3-bromophenyl)benzene allows for the creation of honeycomb networks. This method involves a sequential polymerization process that reduces defects and leads to the formation of ordered porous structures .
Development of Adsorption Membranes: This compound is instrumental in synthesizing porous aromatic frameworks. These frameworks are then used to develop adsorption membranes that are capable of treating organic pollutants, thereby contributing to environmental cleanup efforts .
Organic Light Emitting Diodes (OLEDs): In the field of optoelectronics, 1,3-Bis(3-bromophenyl)benzene is used to fabricate high-efficiency OLEDs. These devices are based on pyridine and are significant for their potential in creating more energy-efficient lighting and displays .
Surface-Assisted Reactions Under Ultra-High Vacuum Conditions: The compound’s reactivity is exploited in surface-assisted reactions under ultra-high vacuum conditions. These reactions are crucial for the synthesis of various covalent organic frameworks with applications in catalysis and sensor technology .
Stabilizing Counterions for Electrophilic Cations: 1,3-Bis(3-bromophenyl)benzene derivatives are used to prepare stabilizing counterions. These counterions support electrophilic organic and organometallic cations, which are important in various chemical synthesis processes .
作用機序
Target of Action
1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .
Mode of Action
The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .
Pharmacokinetics
Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .
Result of Action
The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .
Action Environment
The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
Safety and Hazards
“1,3-Bis(3-bromophenyl)benzene” may be corrosive to metals and can cause severe skin burns and eye damage. It may also cause skin irritation and serious eye irritation. Inhalation can be fatal, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
将来の方向性
The future directions for “1,3-Bis(3-bromophenyl)benzene” could involve further exploration of its properties and potential applications. For instance, one study reported the post-synthetic decoupling of covalent polyphenylene networks from Au (111) by intercalation of a chemisorbed iodine monolayer . This suggests potential applications in the fabrication of novel 2D polymeric materials .
特性
IUPAC Name |
1,3-bis(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHIPSLESGJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477346 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-bromophenyl)benzene | |
CAS RN |
95962-62-2 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




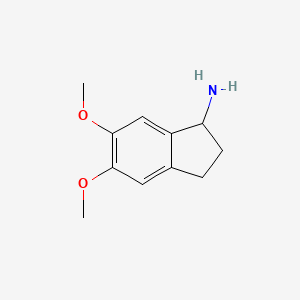
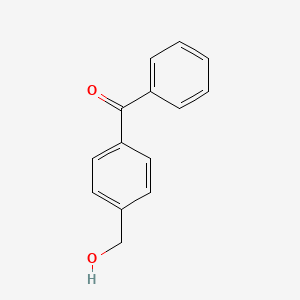
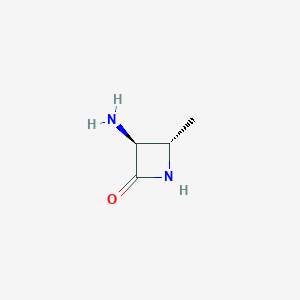

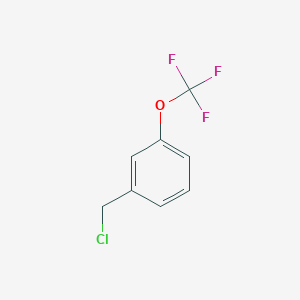
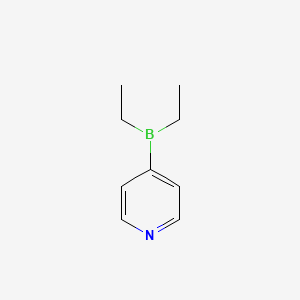
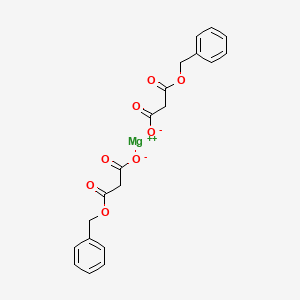
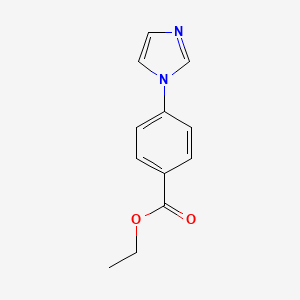

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
